molecular formula C7H15NO2S2 B017778 Entadamide B CAS No. 110225-60-0

Entadamide B

Cat. No. B017778
CAS RN: 110225-60-0
M. Wt: 209.3 g/mol
InChI Key: YACJUWJRBSAQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Entadamide B is a natural compound that belongs to the class of fatty acid amides. It was first isolated from the seeds of Entada abyssinica, a plant commonly found in Africa, and has since been identified in other plant species. Entadamide B has gained significant attention in the scientific community due to its potential therapeutic properties.

Scientific Research Applications

1. Chemical Characterization and Synthesis

Entadamide B, a sulfur-containing amide, was first isolated from the dry seeds of Entada phaseoloides Merr. It was characterized using spectroscopic methods and synthesized from propiolic acid in a two-step process. This discovery adds to the understanding of the chemical composition of Entada phaseoloides (Ikegami et al., 1987).

2. Potential Anti-inflammatory Properties

A study synthesized entadamide B and tested its effects on 5-lipoxygenase activity in RBL-1 cells. The findings suggest that entadamide B may be a new type of anti-inflammatory drug, highlighting its potential therapeutic application (Ikegami et al., 1989).

3. Role in Intestinal Bacterial Metabolism

A 2015 study focused on the metabolism of Entadae Semen components, including entadamide B, by human fecal bacteria. The research showed that intestinal bacteria play a crucial role in the pharmacological effects of Entadae Semen, as bacterial metabolism enhanced the anti-complement activities of its components (Xing et al., 2015).

4. Pharmacological Effects in Stress Response

Research on the seeds of Entada phaseoloides revealed the presence of compounds like entadamide B. These compounds were shown to influence endoplasmic reticulum stress in mice under chronic restrain stress, providing insights into their potential antidepressant effects (Barua et al., 2019).

properties

CAS RN

110225-60-0

Molecular Formula

C7H15NO2S2

Molecular Weight

209.3 g/mol

IUPAC Name

N-(2-hydroxyethyl)-3,3-bis(methylsulfanyl)propanamide

InChI

InChI=1S/C7H15NO2S2/c1-11-7(12-2)5-6(10)8-3-4-9/h7,9H,3-5H2,1-2H3,(H,8,10)

InChI Key

YACJUWJRBSAQIG-UHFFFAOYSA-N

SMILES

CSC(CC(=O)NCCO)SC

Canonical SMILES

CSC(CC(=O)NCCO)SC

Other CAS RN

110225-60-0

synonyms

entadamide B
N-(2-hydroxyethyl)-3,3-bis(methylthio)propanamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Entadamide B
Reactant of Route 2
Reactant of Route 2
Entadamide B
Reactant of Route 3
Reactant of Route 3
Entadamide B
Reactant of Route 4
Reactant of Route 4
Entadamide B
Reactant of Route 5
Reactant of Route 5
Entadamide B
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Entadamide B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.